molecular formula C16H22Br2O2 B14235120 (2S)-Nonan-2-yl 2,5-dibromobenzoate CAS No. 518015-85-5

(2S)-Nonan-2-yl 2,5-dibromobenzoate

Cat. No.: B14235120
CAS No.: 518015-85-5
M. Wt: 406.2 g/mol
InChI Key: VTZIKECAZSJZBZ-LBPRGKRZSA-N
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Description

(2S)-Nonan-2-yl 2,5-dibromobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nonan-2-yl group attached to a 2,5-dibromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-Nonan-2-yl 2,5-dibromobenzoate typically involves the esterification of 2,5-dibromobenzoic acid with (2S)-nonan-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-Nonan-2-yl 2,5-dibromobenzoate can undergo various chemical reactions, including:

    Oxidation: The nonan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The bromine atoms in the benzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Nonan-2-one or nonanoic acid.

    Reduction: Nonan-2-ol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

(2S)-Nonan-2-yl 2,5-dibromobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-Nonan-2-yl 2,5-dibromobenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 2,5-dibromobenzoic acid and (2S)-nonan-2-ol, which may interact with various enzymes and receptors in biological systems. The bromine atoms in the benzoate moiety can also participate in halogen bonding, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Nonan-2-yl benzoate: Lacks the bromine atoms, resulting in different reactivity and applications.

    2,5-Dibromobenzoic acid: The parent acid of the ester, used in similar synthetic applications.

    Nonan-2-yl 4-bromobenzoate: Contains only one bromine atom, leading to different chemical properties.

Uniqueness

(2S)-Nonan-2-yl 2,5-dibromobenzoate is unique due to the presence of two bromine atoms in the benzoate moiety, which enhances its reactivity and potential applications in various fields. The (2S)-configuration of the nonan-2-yl group also contributes to its distinct stereochemistry and biological activity.

Properties

CAS No.

518015-85-5

Molecular Formula

C16H22Br2O2

Molecular Weight

406.2 g/mol

IUPAC Name

[(2S)-nonan-2-yl] 2,5-dibromobenzoate

InChI

InChI=1S/C16H22Br2O2/c1-3-4-5-6-7-8-12(2)20-16(19)14-11-13(17)9-10-15(14)18/h9-12H,3-8H2,1-2H3/t12-/m0/s1

InChI Key

VTZIKECAZSJZBZ-LBPRGKRZSA-N

Isomeric SMILES

CCCCCCC[C@H](C)OC(=O)C1=C(C=CC(=C1)Br)Br

Canonical SMILES

CCCCCCCC(C)OC(=O)C1=C(C=CC(=C1)Br)Br

Origin of Product

United States

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